molecular formula C5H7ClFNO B13450592 (3S)-3-fluoropyrrolidine-1-carbonyl chloride

(3S)-3-fluoropyrrolidine-1-carbonyl chloride

Cat. No.: B13450592
M. Wt: 151.56 g/mol
InChI Key: SMYWQARINBRFCC-BYPYZUCNSA-N
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Description

(3S)-3-fluoropyrrolidine-1-carbonyl chloride is a fluorinated organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a fluorine atom at the third position of the pyrrolidine ring and a carbonyl chloride functional group attached to the nitrogen atom. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor, a fluorinating agent, to introduce the fluorine atom at the desired position . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of (3S)-3-fluoropyrrolidine-1-carbonyl chloride may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The carbonyl chloride group can be introduced using phosgene or other chlorinating agents under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-fluoropyrrolidine-1-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.

    Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The fluorinated pyrrolidine ring can undergo oxidation to form more complex fluorinated compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols), solvents (THF, dichloromethane), mild temperatures.

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether), low temperatures.

    Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone), controlled temperatures.

Major Products

    Amides and Esters: Formed from substitution reactions.

    Alcohols: Formed from reduction reactions.

    Oxidized Fluorinated Compounds: Formed from oxidation reactions.

Scientific Research Applications

(3S)-3-fluoropyrrolidine-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a fluorinated probe in biological studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-fluoropyrrolidine-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The carbonyl chloride group can react with nucleophilic residues in the target, leading to covalent modification and inhibition of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A parent compound without the fluorine and carbonyl chloride groups.

    3-fluoropyrrolidine: Lacks the carbonyl chloride group.

    Pyrrolidine-1-carbonyl chloride: Lacks the fluorine atom.

Uniqueness

(3S)-3-fluoropyrrolidine-1-carbonyl chloride is unique due to the presence of both the fluorine atom and the carbonyl chloride group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the carbonyl chloride group provides a reactive site for further chemical modifications.

Properties

Molecular Formula

C5H7ClFNO

Molecular Weight

151.56 g/mol

IUPAC Name

(3S)-3-fluoropyrrolidine-1-carbonyl chloride

InChI

InChI=1S/C5H7ClFNO/c6-5(9)8-2-1-4(7)3-8/h4H,1-3H2/t4-/m0/s1

InChI Key

SMYWQARINBRFCC-BYPYZUCNSA-N

Isomeric SMILES

C1CN(C[C@H]1F)C(=O)Cl

Canonical SMILES

C1CN(CC1F)C(=O)Cl

Origin of Product

United States

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